molecular formula C15H12ClN3O2 B2716964 1-(3-chloro-4-methylphenyl)-5-(1H-pyrrol-1-yl)-1H-pyrazole-4-carboxylic acid CAS No. 1370598-44-9

1-(3-chloro-4-methylphenyl)-5-(1H-pyrrol-1-yl)-1H-pyrazole-4-carboxylic acid

Cat. No.: B2716964
CAS No.: 1370598-44-9
M. Wt: 301.73
InChI Key: YYTHGBPRCKIKGC-UHFFFAOYSA-N
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Description

1-(3-chloro-4-methylphenyl)-5-(1H-pyrrol-1-yl)-1H-pyrazole-4-carboxylic acid is a synthetic organic compound that belongs to the class of pyrazole derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3-chloro-4-methylphenyl)-5-(1H-pyrrol-1-yl)-1H-pyrazole-4-carboxylic acid typically involves the following steps:

    Formation of the pyrazole ring: This can be achieved through the reaction of a hydrazine derivative with a 1,3-diketone or an α,β-unsaturated carbonyl compound.

    Substitution reactions:

    Carboxylation: The carboxylic acid group can be introduced through carboxylation reactions, often using carbon dioxide or other carboxylating agents.

Industrial Production Methods

Industrial production methods for such compounds typically involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This may include the use of catalysts, controlled temperatures, and pressures, as well as purification techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

1-(3-chloro-4-methylphenyl)-5-(1H-pyrrol-1-yl)-1H-pyrazole-4-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different oxidation products, depending on the reagents and conditions used.

    Reduction: Reduction reactions can lead to the formation of reduced derivatives.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, leading to the formation of various substituted products.

Common Reagents and Conditions

    Oxidizing agents: Potassium permanganate, hydrogen peroxide, etc.

    Reducing agents: Sodium borohydride, lithium aluminum hydride, etc.

    Substitution reagents: Halogens, nucleophiles, electrophiles, etc.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or ketone derivatives, while substitution reactions can produce a variety of substituted pyrazole derivatives.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, such as antimicrobial, anti-inflammatory, or anticancer properties.

    Medicine: Potential use in drug development for various therapeutic applications.

    Industry: Used in the development of new materials or as intermediates in chemical manufacturing processes.

Mechanism of Action

The mechanism of action of 1-(3-chloro-4-methylphenyl)-5-(1H-pyrrol-1-yl)-1H-pyrazole-4-carboxylic acid would depend on its specific biological target. Generally, pyrazole derivatives can interact with various molecular targets, such as enzymes, receptors, or nucleic acids, leading to modulation of biological pathways.

Comparison with Similar Compounds

Similar Compounds

  • 1-(3-chloro-4-methylphenyl)-3-(1H-pyrrol-1-yl)-1H-pyrazole-4-carboxylic acid
  • 1-(3-chloro-4-methylphenyl)-5-(1H-imidazol-1-yl)-1H-pyrazole-4-carboxylic acid
  • 1-(3-chloro-4-methylphenyl)-5-(1H-pyrrol-1-yl)-1H-pyrazole-3-carboxylic acid

Uniqueness

The uniqueness of 1-(3-chloro-4-methylphenyl)-5-(1H-pyrrol-1-yl)-1H-pyrazole-4-carboxylic acid lies in its specific substitution pattern, which can influence its chemical reactivity and biological activity. The presence of the 3-chloro-4-methylphenyl group and the 1H-pyrrol-1-yl group can impart unique properties compared to other similar compounds.

Properties

IUPAC Name

1-(3-chloro-4-methylphenyl)-5-pyrrol-1-ylpyrazole-4-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12ClN3O2/c1-10-4-5-11(8-13(10)16)19-14(18-6-2-3-7-18)12(9-17-19)15(20)21/h2-9H,1H3,(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YYTHGBPRCKIKGC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)N2C(=C(C=N2)C(=O)O)N3C=CC=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12ClN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

301.73 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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